molecular formula C10H8BrClN2O2 B13900122 methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate

methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate

Cat. No.: B13900122
M. Wt: 303.54 g/mol
InChI Key: SGZKSPVHSXESTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with bromo (position 3), chloro (position 4), methyl (position 1), and a methyl carboxylate group (position 7). This structure combines electron-withdrawing halogens (Br, Cl) and a methyl ester, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromo and chloro substituents enhance reactivity for cross-coupling reactions, while the methyl group at N1 stabilizes the ring system against oxidation .

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

methyl 3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-14-4-6(11)7-8(14)5(10(15)16-2)3-13-9(7)12/h3-4H,1-2H3

InChI Key

SGZKSPVHSXESTR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CN=C2Cl)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate typically follows a multi-step synthetic route that includes:

  • Construction of the pyrrolo[3,2-c]pyridine core through cyclization reactions.
  • Introduction of halogen substituents (bromine and chlorine) via electrophilic aromatic substitution or transition-metal-catalyzed halogenation.
  • Installation of the methyl group at the nitrogen (N-1) position.
  • Functionalization of the 7-position with a carboxylate ester group, often through oxidation or esterification reactions.

These steps require precise control of reaction conditions such as temperature, solvent, and atmosphere to ensure regioselective substitution and high purity of the final product.

Detailed Synthetic Routes

Cyclization to Form Pyrrolo[3,2-c]pyridine Core

The core heterocyclic structure is commonly synthesized via cyclization methods such as Paal-Knorr or Hantzsch-type reactions, where appropriate precursors containing amino and carbonyl functionalities undergo ring closure under acidic or basic conditions.

Halogenation (Bromination and Chlorination)
  • Bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and inert atmosphere to selectively introduce the bromine atom at the 3-position on the pyrrolo[3,2-c]pyridine ring.
  • Chlorination often employs reagents such as thionyl chloride (SOCl2) or chlorine gas with catalysts like ferric chloride (FeCl3) to install the chlorine atom at the 4-position.

The order of halogenation steps may vary depending on the reactivity of the intermediates and the desired substitution pattern.

N-Methylation

The methylation of the nitrogen atom at position 1 is commonly performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride to yield the N-methyl derivative.

Carboxylate Ester Formation

The carboxylate group at position 7 is introduced either by:

  • Oxidation of a methyl or hydroxymethyl substituent using strong oxidants like potassium permanganate (KMnO4) or ruthenium tetroxide (RuO4).
  • Direct esterification of the corresponding carboxylic acid with methanol under acidic conditions to form the methyl ester.

Industrial Production Considerations

Industrial-scale synthesis of this compound adapts the laboratory synthetic routes with optimizations for yield, purity, and cost-effectiveness. Key features include:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Recycling of catalysts and solvents to minimize waste.
  • Automation for reproducibility and safety.
  • Optimization of reaction times and temperatures to maximize throughput.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclization Acid/base catalysis, elevated temperature Paal-Knorr or Hantzsch-type reactions
Bromination N-Bromosuccinimide (NBS), inert atmosphere Controlled temperature (0–25 °C)
Chlorination Thionyl chloride (SOCl2) or Cl2/FeCl3 Often performed under reflux
N-Methylation Methyl iodide or dimethyl sulfate, base Room temperature to mild heating
Oxidation/esterification KMnO4 or RuO4; acid-catalyzed esterification Requires careful monitoring

Analytical Characterization of Intermediates and Final Product

To ensure the correct structure and purity of this compound, the following techniques are employed:

Representative Synthetic Procedure (Literature-Informed)

A representative synthetic sequence for this compound is as follows:

  • Synthesis of Pyrrolo[3,2-c]pyridine Core:
    Cyclize an appropriate aminopyridine precursor with a carbonyl compound under reflux in mesitylene at approximately 185 °C to form the pyrrolo[3,2-c]pyridine intermediate.

  • Selective Bromination:
    Treat the intermediate with N-bromosuccinimide in an inert solvent at 0–25 °C to introduce bromine at the 3-position.

  • Chlorination:
    React the brominated intermediate with thionyl chloride or chlorine gas in the presence of FeCl3 catalyst to install chlorine at the 4-position.

  • N-Methylation:
    Methylate the nitrogen atom using methyl iodide and potassium carbonate in an aprotic solvent at room temperature.

  • Carboxylate Ester Formation:
    Oxidize a methyl substituent at the 7-position to a carboxylic acid using KMnO4, followed by esterification with methanol under acidic conditions to yield the methyl ester.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Product/Intermediate Description
1 Pyrrolo[3,2-c]pyridine core formation Aminopyridine + carbonyl, reflux in mesitylene (185 °C) Core heterocycle intermediate
2 Bromination at 3-position N-Bromosuccinimide, inert solvent, 0–25 °C 3-Bromo substituted intermediate
3 Chlorination at 4-position Thionyl chloride or Cl2/FeCl3, reflux 3-Bromo-4-chloro intermediate
4 N-Methylation Methyl iodide, base, room temperature N-methylated heterocyclic intermediate
5 Oxidation and esterification KMnO4 oxidation, acid-catalyzed esterification Methyl 3-bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylate

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Positions) Key Properties/Applications Evidence Source
Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate (PB02189) Pyrrolo[3,2-c]pyridine Cl (4), Me (1), COOMe (7) Intermediate for kinase inhibitors
7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 446284-38-4) Pyrrolo[2,3-c]pyridine Br (7), F (4) Fluorescent probe precursor
Ethyl 5-[(1-Adamantyl)methyl]-3-oxo-2-phenyl-...pyridine-7-carboxylate (6j) Pyrazolo[4,3-c]pyridine Adamantyl (5), Ph (2), COOEt (7) High melting point (295–296°C)
4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid Pyrrolo[3,2-c]pyridine NHPhCl (4), Me (1), COOH (7) Anticandidate for kinase inhibition

Key Observations:

Core Structure Variability: The pyrrolo[3,2-c]pyridine core (target compound) differs from pyrrolo[2,3-c]pyridine (CAS 446284-38-4) in ring fusion positions, altering electronic distribution and steric accessibility .

Substituent Impact :

  • Halogens : Bromo and chloro groups in the target compound increase electrophilicity at positions 3 and 4, favoring Suzuki-Miyaura couplings compared to PB02189 (Cl at 4 only) .
  • Methyl Ester vs. Carboxylic Acid : The methyl ester (target) improves lipophilicity and metabolic stability relative to the carboxylic acid derivative (), which is more polar and prone to hydrolysis .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where iodomethane alkylates the pyrrole nitrogen (yield ~73% for similar substrates) . Halogenation steps (Br/Cl introduction) may require controlled conditions to avoid over-substitution, a challenge less pronounced in PB02189 (mono-halogenated) .

Physicochemical and Spectral Comparisons

Table 2: Melting Points and Spectral Data of Analogues

Compound Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Evidence Source
Target Compound Not reported Expected peaks: ~1730 (C=O), 2900 (C-H) Predicted: δ 4.1 (N-Me), 8.1 (Ar-H) N/A
PB02189 Not reported Similar to target (lack of Br/Cl) δ 4.13 (N-Me), 8.10 (Ar-H)
6j (Adamantyl derivative) 295–296 1730 (C=O), 2910 (C-H adamantyl) Not reported
4-(3-Chloro-phenylamino) analogue Not reported 1670 (C=O), 3300 (N-H) δ 6.54 (pyrrole-H), 7.64 (Ar-H)

Analysis :

  • The target’s bromo and chloro substituents would downfield-shift adjacent protons in NMR (cf. δ 8.10 in PB02189) .
  • Adamantyl-containing analogues (6j) exhibit higher melting points due to rigid, bulky substituents, suggesting the target may have moderate crystallinity .

Reactivity and Functionalization Potential

  • Cross-Coupling Reactions: The target’s Br and Cl groups enable sequential functionalization (e.g., Cl substitution via SNAr followed by Br in Suzuki couplings), unlike mono-halogenated PB02189 .
  • Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid (as in ), expanding utility in prodrug design .
  • Steric Effects : The 1-methyl group hinders electrophilic attack at N1, contrasting with unsubstituted pyrrolo[2,3-c]pyridines (), which are more reactive .

Biological Activity

Methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₇H₄BrClN₂O₂
  • Molecular Weight : 231.48 g/mol
  • CAS Number : 1000342-04-0

Pharmacological Properties

The biological activity of this compound is primarily linked to its structural similarity to other pyrrolo[3,2-c]pyridine derivatives, which have been shown to exhibit a range of pharmacological effects:

  • Anticancer Activity : Compounds in the pyrrolo[3,2-c]pyridine class have demonstrated potential in inhibiting various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit protein kinases associated with tumor growth, indicating a possible role in cancer therapy .
  • Neuroprotective Effects : Research has indicated that pyrrolo[3,4-c]pyridine derivatives can be employed in treating neurological disorders due to their capacity to modulate neurotransmitter systems and protect neuronal cells from apoptosis .
  • Anti-inflammatory Properties : Some studies have reported that these compounds exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
  • Antiviral Activity : The antiviral potential of pyrrolo[3,2-c]pyridines has been explored, with certain derivatives showing efficacy against viral infections by targeting viral enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications at various positions on the pyrrolo ring system can significantly alter its pharmacological profile:

PositionSubstituent TypeEffect on Activity
4HalogenIncreased potency against cancer cells
7MethylEnhanced neuroprotective effects
CarboxylAlkyl chainImproved solubility and bioavailability

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Inhibition of DYRK1A : A study demonstrated that certain pyrrolo derivatives exhibited significant inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases . The compound showed nanomolar-level inhibitory activity.
  • Antidiabetic Activity : A derivative was evaluated for its ability to enhance insulin sensitivity in adipocytes, revealing a dose-dependent increase in glucose incorporation into lipids . This suggests potential applications in diabetes management.
  • Antitumor Efficacy : In vitro studies showed that this compound could inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.